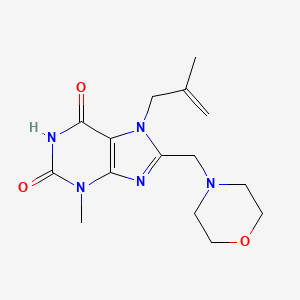
3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is a synthetic molecule that belongs to the class of purine derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the replication of viruses and the growth of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including reverse transcriptase, which is essential for the replication of retroviruses such as HIV. It has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
One of the significant advantages of 3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is its potential use in the development of new drugs for the treatment of various diseases. Its synthetic nature allows for modifications to be made to its structure, which may enhance its activity or reduce its toxicity. However, one of the limitations of this molecule is its complex synthesis method, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research of 3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione. One direction is the development of new drugs based on this molecule for the treatment of various diseases, including viral infections, cancer, and neurodegenerative disorders. Another direction is the study of its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, the synthesis of analogs of this molecule may lead to the discovery of new drugs with improved activity and reduced toxicity.
合成法
The synthesis of 3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione involves a series of chemical reactions. The first step involves the reaction of 2,6-diaminopurine with 2-methylprop-2-en-1-ol in the presence of a strong acid catalyst to form 7-(2-methylprop-2-enyl)-2,6-diaminopurine. The second step involves the reaction of 7-(2-methylprop-2-enyl)-2,6-diaminopurine with morpholine and formaldehyde in the presence of a strong base catalyst to form 8-(morpholin-4-ylmethyl)-7-(2-methylprop-2-enyl)-2,6-diaminopurine. The final step involves the reaction of 8-(morpholin-4-ylmethyl)-7-(2-methylprop-2-enyl)-2,6-diaminopurine with acetic anhydride in the presence of a strong acid catalyst to form this compound.
科学的研究の応用
3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione has various scientific research applications. One of the significant applications of this molecule is in the field of medicinal chemistry. It has been found to exhibit antiviral, anticancer, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
特性
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-10(2)8-20-11(9-19-4-6-23-7-5-19)16-13-12(20)14(21)17-15(22)18(13)3/h1,4-9H2,2-3H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECGUXLCPRBYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

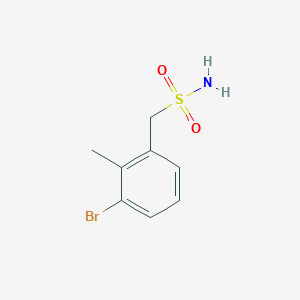
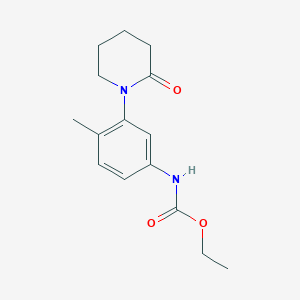
![4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile](/img/structure/B2935506.png)
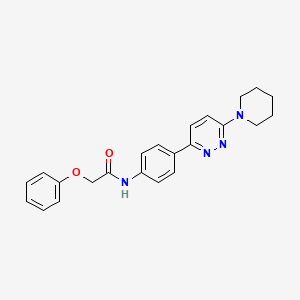
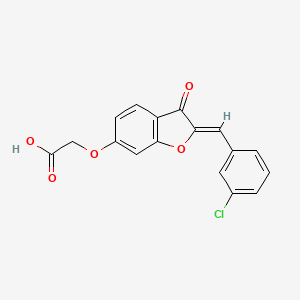
![2-phenoxy-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2935509.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide](/img/structure/B2935511.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2935513.png)

![3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2935516.png)



